molecular formula C13H19NO2S B5350712 N-(2-methylcyclohexyl)benzenesulfonamide

N-(2-methylcyclohexyl)benzenesulfonamide

Cat. No.: B5350712
M. Wt: 253.36 g/mol
InChI Key: XMIWJPZXHPVJCR-UHFFFAOYSA-N
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Description

N-(2-Methylcyclohexyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring sulfonylated to an amine group substituted with a 2-methylcyclohexyl moiety. This compound serves as a precursor or intermediate in synthesizing biologically active molecules, particularly in agrochemicals and pharmaceuticals. Its structure combines the sulfonamide pharmacophore with a sterically hindered cyclohexyl group, influencing its physicochemical properties and interactions with biological targets .

Properties

IUPAC Name

N-(2-methylcyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-11-7-5-6-10-13(11)14-17(15,16)12-8-3-2-4-9-12/h2-4,8-9,11,13-14H,5-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIWJPZXHPVJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclohexyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-methylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of N-(2-methylcyclohexyl)benzenesulfonamide follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity starting materials and solvents is crucial to minimize impurities in the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylcyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-methylcyclohexyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, depending on the enzyme’s role in the body .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents on Benzene Ring Cyclohexyl Group Modification Key Functional Features
N-(2-Methylcyclohexyl)benzenesulfonamide None 2-Methyl substitution Steric hindrance, moderate lipophilicity
4-Ethoxy-N-(2-isopropylphenyl)benzenesulfonamide 4-Ethoxy 2-Isopropylphenyl Enhanced electron donation, bulkier substituent
2,5-Dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide 2,5-Dimethoxy 2-Methyl substitution Increased solubility due to methoxy groups
4-[[4-(2-Benzothiazolyl)-1-piperidinyl]sulfonyl]-N-(2-methylcyclohexyl)benzenesulfonamide Piperidinyl-benzothiazole 2-Methyl substitution Dual sulfonamide groups; potential enzyme inhibition
Siduron (N-(2-Methylcyclohexyl)-N’-phenylurea) Urea core (not sulfonamide) 2-Methyl substitution Herbicidal activity via urea pharmacophore

Physicochemical Properties

  • Lipophilicity and Solubility :

    • The 2-methylcyclohexyl group increases lipophilicity compared to unsubstituted cyclohexyl analogs (e.g., N-cyclohexylbenzenesulfonamide, CAS 3237-31-8) . Methoxy or ethoxy substituents (e.g., 2,5-dimethoxy derivatives) improve aqueous solubility due to polar interactions .
    • Fluorinated analogs (e.g., pentafluoro-benzamide) exhibit higher metabolic stability but reduced solubility .
  • Conformational Effects :

    • Dihedral angles between the benzene and cyclohexyl rings in N-cyclohexyl derivatives (40.29° and 37.91°) suggest moderate planarity disruption . The 2-methyl substitution likely exacerbates this distortion, reducing crystallinity compared to linear alkylamines .

Key Research Findings

Steric vs. Electronic Effects : The 2-methylcyclohexyl group primarily contributes steric hindrance, reducing binding affinity in some protein targets but enhancing metabolic stability .

Agrochemical vs. Pharmaceutical Utility : While siduron (urea-based) is herbicidal, sulfonamide derivatives are explored for antimicrobial and anticancer applications .

Solubility-activity Trade-off : Polar substituents (e.g., methoxy) improve solubility but may reduce membrane permeability, necessitating structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methylcyclohexyl)benzenesulfonamide
Reactant of Route 2
N-(2-methylcyclohexyl)benzenesulfonamide

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